molecular formula C11H14O4 B13059804 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B13059804
M. Wt: 210.23 g/mol
InChI Key: STTJMQFZFMRYBK-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with a unique structure that includes a benzofuran ring fused with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy groups to aldehyde or carboxylic acid groups.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in organic synthesis or medicinal chemistry.

Scientific Research Applications

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar functional groups but a simpler structure.

    5-Hydroxymethylfurfural: Shares the furan ring structure and is used in similar applications.

Uniqueness

5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its fused ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and medicinal applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

5-(dimethoxymethyl)-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C11H14O4/c1-13-11(14-2)8-3-4-9-7(10(8)12)5-6-15-9/h5-6,8,11H,3-4H2,1-2H3

InChI Key

STTJMQFZFMRYBK-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCC2=C(C1=O)C=CO2)OC

Origin of Product

United States

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